molecular formula C7H6O5<br>C6H2(OH)3COOH<br>C7H6O5 B1674404 Gallic acid CAS No. 149-91-7

Gallic acid

Cat. No. B1674404
CAS RN: 149-91-7
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallic acid, also known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring phenolic compound found in several fruits and medicinal plants, including grapes, tea, and oak bark . It is a white or slightly yellow crystalline substance .


Synthesis Analysis

Gallic acid is easily freed from gallotannins by acidic or alkaline hydrolysis . When heated with concentrated sulfuric acid, gallic acid converts to rufigallol . Hydrolyzable tannins break down on hydrolysis to give gallic acid and glucose or ellagic acid and glucose, known as gallotannins and ellagitannins, respectively .


Molecular Structure Analysis

Gallic acid is an organic acid characterized by the presence of three hydroxyl groups attached to a benzene ring . The molecular formula for gallic acid is C7H6O5 . It has a molar mass of 170.12 g/mol . Gallic acid contains total 18 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 3 aromatic hydroxyl(s) .


Chemical Reactions Analysis

Alkaline solutions of gallic acid are readily oxidized by air . The oxidation is catalyzed by the enzyme gallate dioxygenase, an enzyme found in Pseudomonas putida .


Physical And Chemical Properties Analysis

Gallic acid appears as a white or slightly yellow crystalline substance . It has a molar mass of 170.12 g/mol . The compound is known for its astringent taste and ability to form dark, bluish-black complexes with iron (III) ions .

Scientific Research Applications

Medicinal and Therapeutic Applications

  • Cancer Treatment and Prevention : Gallic acid has shown potential in cancer chemoprevention. It modulates genes related to cell cycle, metastasis, angiogenesis, and apoptosis, inhibiting cancer cell growth by affecting NF-κB and Akt signaling pathways (Verma, Singh, & Mishra, 2013).
  • Antioxidant and Anti-inflammatory Effects : Known for its strong antioxidant and free radical scavenging activities, gallic acid protects cells, tissues, and organs from oxidative stress. It's instrumental in treating diseases like cancer, cardiovascular disorders, and metabolic diseases (Gao, Hu, Hu, & Yang, 2019).
  • Neuroprotective Agent : Gallic acid exhibits potential in ameliorating neurodegenerative disorders and aging due to its neuroprotective properties (Nayeem, Asdaq, Salem, & Said AHEl-Alfqy, 2016).
  • Cardiovascular Health : It improves cardiac dysfunction and fibrosis in heart failure models and exhibits properties beneficial for treating hypertension and cardiac remodeling (Jin et al., 2018).

Pharmacokinetics and Toxicity Studies

  • Absorption and Elimination : Gallic acid demonstrates fast absorption and elimination after oral administration. Structural optimization or dosage form adjustment is beneficial for increasing its bioavailability (Bai et al., 2020).
  • Low Toxicity Profile : Studies indicate minimal toxicity or side effects in various animal experiments and clinical trials, highlighting its safety (Bai et al., 2020).

Industrial and Analytical Applications

  • Analytical Methods : Various techniques like spectrometry, chromatography, and capillary electrophoresis are employed for analyzing and quantifying gallic acid in biological matrices (Fernandes & Salgado, 2016).
  • Extraction and Purification : Hollow magnetic molecularly imprinted polymers with double imprinting surfaces have been developed for the specific extraction and purification of gallic acid from complex matrices (Li et al., 2022).

Antimicrobial and Antifungal Effects

  • Antifungal Properties : Gallic acid exhibits broad-spectrum ant
  • Antifungal Properties : Gallic acid exhibits broad-spectrum antifungal activity, inhibiting dermatophyte strains and Candida species. It affects mechanisms like ergosterol biosynthesis, suggesting its potential as a natural antifungal agent (Li et al., 2017).

Safety And Hazards

Inhalation of gallic acid may irritate the nose, throat and upper respiratory tract . Contact may cause skin irritation . Contact may be irritating to the eyes . It may be harmful if swallowed . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Gallic acid has shown promise in the prevention and treatment of diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and age-related diseases . Kao is planning to offer bio gallic acid in overseas markets, including those in Asia and Europe . In the future, Kao is also planning to engage in the fermentative production of aromatic compounds other than gallic acid .

properties

IUPAC Name

3,4,5-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTHITQWFMADLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name gallic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31387-49-2
Record name Benzoic acid, 3,4,5-trihydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31387-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0020650
Record name Gallic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS.
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Gallic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5402
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Gallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GALLIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Gallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate)
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GALLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GALLIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GALLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GALLIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000012 [mmHg]
Record name Gallic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5402
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Gallic Acid

Color/Form

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles

CAS RN

149-91-7, 6274-40-4
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Gallic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallic acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC36997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gallic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gallic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632XD903SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GALLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GALLIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C
Record name GALLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8698
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GALLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Alternatively, the 3-dehydroshikimic acid was added slowly with the glucose feed. The glucose feed solution was prepared by mixing 100 mL of a solution containing 18 g of 3-dehydroshikimic acid, with a 200 mL solution containing 120 g of glucose. An oxygen sensor controlled dissolved oxygen levels via addition of the solution containing glucose (0.4 g/mL) and 3-dehydroshikimic acid (0.06 g/mL, 0.35 mmol/mL). The rate of addition of the previous feed solution was about 8 mL/h and as a result approximately 0.5 g of 3-dehydroshikimic acid was added to the culture medium every hour. By the end of the fermentation run, the total amount of 3-dehydroshikimic acid added to the growing cells was 18 g, producing 6.3 g/L of gallic acid at 48 h in a 45% (mol/mol) yield based on added 3-dehydroshikimic acid. Significant amounts of protocatechuic acid (1.8 g/L) as well as unreacted 3-dehydroshikimic acid (4.2 g/L) were present at the end of the run (FIG. 5). A 20 mL aliquot of fermentation broth was taken at 24 h, 36 h, and 48 h for determination of PHB hydroxylase activity. Although pobA* activities were stable throughout the fermentation, the majority of gallic acid was produced in stationary phase (after 24 h). Interestingly, the concentration of protocatechuic acid showed an initial increase reaching a maximum value of 3.4 g/L at 36 h, after which the concentration of protocatechuic acid steadily decreased to 1.8 g/L at 48 h (FIG. 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After 20 g of commercially available instant coffee (Nescafe Gold Blend with Red Label) was dissolved in 1400 mL of distilled water (the solution thus obtained will hereinafter be called “Coffee P”), 30 g of activated carbon “Shirasagi WH2c 28/42” (product of Japan EnviroChemicals, Ltd.) was added to the resulting solution. The resulting mixture was stirred for one hour and then, filtered through a membrane filter (0.45 μm) to yield a filtrate (which will hereinafter be called “Coffee Q”). The resulting filtrate was freeze dried, whereby 15.8 g of brown powder was obtained. The resulting brown powder was dissolved in distilled water and amounts of chlorogenic acids and HHQ were determined by HPLC analysis as in Example 1. As a result, the chlorogenic acid content was 4.12 wt. %, while the HHQ content was below the detection limit (in accordance with the analysis conditions B). In addition, the potassium content was measured by ICP emission spectrometry. The potassium content in each of the raw material instant coffee and coffee treated with activated carbon was about 4.2 wt. %. Analysis results of coffee P, coffee Q and gallic acid by HPLC are shown by the respective charts in FIGS. 5 and 6. In coffee Q, a peak in the vicinity of a retention time of 6.8 minutes disappears and there exists no peak substantially. In FIG. 5, a represents the chart of coffee P, b represents the chart of coffee Q and c represents a chart of gallic acid. In FIG. 6, b represents the chart of coffee P, c represents the chart of coffee Q and a represents the chart of gallic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallic acid
Reactant of Route 2
Gallic acid
Reactant of Route 3
Gallic acid
Reactant of Route 4
Gallic acid
Reactant of Route 5
Gallic acid
Reactant of Route 6
Gallic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.